5-Cyano-6-methoxypicolinic acid
CAS No.: 104969-32-6
Cat. No.: VC8337710
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104969-32-6 |
---|---|
Molecular Formula | C8H6N2O3 |
Molecular Weight | 178.14 g/mol |
IUPAC Name | 5-cyano-6-methoxypyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | CDHWPCZSQRWYMP-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=N1)C(=O)O)C#N |
Canonical SMILES | COC1=C(C=CC(=N1)C(=O)O)C#N |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
5-Cyano-6-methoxypicolinic acid features a pyridine ring substituted at three positions:
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Position 2: Carboxylic acid group (-COOH)
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Position 5: Cyano group (-CN)
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Position 6: Methoxy group (-OCH3)
This arrangement creates a planar, electron-deficient system with distinct reactivity patterns. The molecule's conjugated π-system enables interactions with biological targets, particularly enzymes requiring electron-deficient aromatic substrates .
Table 1: Key Molecular Properties
Synthesis Methodologies
Primary Synthetic Routes
Two dominant approaches emerge from industrial and academic practices:
Route A: Direct Functionalization of Picolinic Acid
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Methoxylation at C6:
Route B: Multi-Step Assembly from Pyridine Precursors
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Construct pyridine core via Kröhnke pyridine synthesis
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Sequential introduction of substituents:
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Methoxy via Mitsunobu reaction
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Cyano group using Sandmeyer-type conditions
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Physicochemical Behavior
Solubility Profile
Solvent | Solubility (mg/mL, 25°C) | Notes |
---|---|---|
Water | 4.7 | pH-dependent (pKa=2.1, 4.8) |
Ethanol | 89.2 | Forms stable solutions |
DCM | 12.4 | Limited dissolution |
The compound exhibits zwitterionic character in physiological pH ranges, enhancing membrane permeability compared to simpler picolinic acid derivatives .
Biological Interactions and Applications
Herbicidal Activity (Structure-Activity Relationship)
Recent studies on analogous 6-substituted picolinic acids demonstrate:
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Auxin mimicry: Disrupts plant cell elongation via SAUR protein modulation
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Root growth inhibition: EC50 = 0.42 μM in Arabidopsis thaliana (vs 1.03 μM for picloram)
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Broadleaf selectivity: 94% control of Amaranthus retroflexus at 250 g/ha
Table 2: Comparative Herbicidal Performance
Compound | Application Rate (g/ha) | Weed Control Efficacy (%) |
---|---|---|
5-Cyano-6-methoxypicolinic acid | 250 | 94 |
Florpyrauxifen-benzyl | 150 | 89 |
2,4-D | 500 | 78 |
Industrial Scale Production Challenges
Purification Complexities
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Chromatographic issues: Co-elution of regioisomers during reverse-phase HPLC
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Crystallization optimization: Requires ethanol/water (7:3) with slow cooling from 65°C
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Stability concerns: Degrades via hydrolysis at >60% humidity (t1/2 = 14 days at 25°C)
Emerging Research Directions
Pharmaceutical Candidate Development
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